molecular formula C18H18F3N3O3 B2849395 (4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone CAS No. 2097888-08-7

(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone

Cat. No. B2849395
CAS RN: 2097888-08-7
M. Wt: 381.355
InChI Key: XDQNXMNAICSLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid, has been studied . The crystal structure was found to be monoclinic with a space group of P21/c .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.23 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Fungicidal Activity

This compound is a derivative of pyrimidinamine, which has been shown to have excellent fungicidal activity . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .

Pesticide Resistance Management

With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are being explored as potential solutions. Their mode of action is different from other commercial fungicides, and resistance to pyrimidinamine fungicides has not been reported so far .

Control of Corn Rust

One of the pyrimidinamine derivatives, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, has shown excellent control effect on corn rust .

Development of New Agrochemicals

The compound could be used in the development of new agrochemicals where both non-target resistance and target resistance have not evolved .

Polymorph Form Development

The compound can exist in different polymorph forms, which have acceptable solid-state properties for solid dosage form development .

Treatment of Diseases Mediated by 5-HT4 Receptor Activity

The compound is disclosed as a 5-HT4 receptor antagonist, which is useful in the treatment or alleviation of disease conditions mediated by 5-HT4 receptor activity .

Treatment of Gastrointestinal Diseases

The compound could be potentially used in the treatment of gastrointestinal diseases such as gastroesophageal reflux disease (GERD), gastrointestinal disease, gastric motility disorder, non-ulcer dyspepsia, functional dyspepsia (FD), irritable bowel syndrome (IBS), constipation, and dyspepsia .

Treatment of Central Nervous System Diseases

The compound could be potentially used in the treatment of central nervous system diseases such as Alzheimer’s disease, cognitive disorder, emesis, migraine, neurological disease, and pain .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-12-22-9-6-16(23-12)26-13-7-10-24(11-8-13)17(25)14-4-2-3-5-15(14)27-18(19,20)21/h2-6,9,13H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQNXMNAICSLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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